tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a tetramethylpiperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate typically involves the reaction of 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate include:
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a tert-butyl group and a tetramethylpiperidine ring. These features confer distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C15H29NO3 |
---|---|
Molecular Weight |
271.40 g/mol |
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-2,2,6,6-tetramethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H29NO3/c1-13(2,3)19-12(18)16-14(4,5)8-11(10-17)9-15(16,6)7/h11,17H,8-10H2,1-7H3 |
InChI Key |
HYGZLIOPCSKGRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C(=O)OC(C)(C)C)(C)C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.